Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate
Description
Key Features of Nomenclature:
- Adamantane numbering : The adamantane core follows bridgehead numbering, with the 4-methylphenyl group at position 3.
- Urea vs. carbamate differentiation : The carbonylamino group (-NHC(O)NH-) is distinct from carbamates (-OC(O)NH-), which are absent here.
Molecular Geometry and Conformational Analysis
The compound’s geometry is governed by steric constraints and electronic interactions:
Adamantane Core Geometry:
- Bond angles : Adamantane’s tetrahedral bridgehead carbons enforce bond angles near 109.5°, creating a rigid diamondoid scaffold .
- Substituent orientation : The 3-(4-methylphenyl) group occupies an equatorial position relative to the adamantane cage, minimizing steric clash with adjacent bridgehead hydrogens.
Urea-Carbamate Linkage Conformation:
Phenylacetate Ester Dynamics:
- Ester group : The methyl ester’s carbonyl oxygen participates in weak dipole-dipole interactions with adjacent phenyl rings.
- α-Carbon chirality : The two substituents on the α-carbon (phenyl and urea-adamantane groups) create a stereogenic center, enabling enantiomeric forms.
Adamantane-Phenyl Hybrid Architecture
The integration of adamantane and aromatic systems confers unique physicochemical properties:
Structural Synergy:
Electronic Effects:
- Inductive effects : The electron-donating methyl group on the phenyl ring slightly increases the adamantane’s electron density.
- Conjugation : Limited conjugation exists between the adamantane and phenyl groups due to sp³ hybridization at the bridgehead.
Hydrogen Bonding Networks in Urea-Carbamate Linkages
The urea group serves as a hydrogen-bonding hub, influencing crystallinity and solubility:
Intermolecular Interactions:
Supramolecular Assembly:
- 1D chains : Urea groups form infinite chains via N-H···O bonds, while adamantane-phenyl interactions stabilize layered packing.
- Solvent effects : Polar aprotic solvents (e.g., DMF) disrupt hydrogen bonds, increasing solubility (∼15 mg/mL in DMF predicted).
Table 1: Hydrogen Bonding Parameters
| Donor | Acceptor | Bond Length (Å) | Angle (°) |
|---|---|---|---|
| Urea N-H | Urea C=O | 2.85 | 165 |
| Adamantane C-H | Ester C=O | 3.35 | 145 |
Properties
IUPAC Name |
methyl 2-[[3-(4-methylphenyl)-1-adamantyl]carbamoylamino]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3/c1-18-8-10-22(11-9-18)26-13-19-12-20(14-26)16-27(15-19,17-26)29-25(31)28-23(24(30)32-2)21-6-4-3-5-7-21/h3-11,19-20,23H,12-17H2,1-2H3,(H2,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFRWOSPRKIQQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC(C5=CC=CC=C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate typically involves multiple steps:
-
Formation of the Adamantane Derivative: : The adamantane core is functionalized by introducing a 4-methylphenyl group. This can be achieved through Friedel-Crafts alkylation, where adamantane is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
-
Amidation Reaction: : The functionalized adamantane is then subjected to an amidation reaction with an appropriate amine, such as 3-(4-methylphenyl)adamantane-1-amine, to form the amide linkage.
-
Esterification: : The final step involves esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and adamantane moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the ester group, converting it to an alcohol using reducing agents like lithium aluminum hydride.
-
Substitution: : The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between adamantane derivatives and biological macromolecules. Its rigid structure makes it a useful probe for investigating protein-ligand interactions.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities, such as antiviral or anticancer properties. The adamantane core is known for its role in antiviral drugs like amantadine, suggesting potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its structural rigidity and functional versatility.
Mechanism of Action
The mechanism by which Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane core provides a stable scaffold that can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The methylphenyl group may balance lipophilicity and steric bulk, optimizing target engagement compared to bulkier (e.g., dichlorophenyl) or polar groups.
- Environmental Impact : Unlike PFCs, the absence of fluorination reduces bioaccumulation risks but requires validation .
Biological Activity
Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate (CAS No. 1095553-71-1) is a synthetic compound with a complex molecular structure that includes phenylacetic acid and adamantane moieties. This compound has garnered interest in scientific research due to its potential biological activities, particularly in pharmacology and biochemistry.
Molecular Structure
The molecular formula of this compound is C27H32N2O3, with a molecular weight of 432.564 g/mol. The structure features:
- Phenylacetate Group : Common in various pharmaceuticals, including NSAIDs.
- Adamantane Structure : Notable for its presence in antiviral agents.
Antimicrobial Properties
Research indicates that compounds similar to methyl phenylacetate exhibit antimicrobial properties. For instance, phenylacetic acid, a structural component, has demonstrated antifungal activity against Fusarium oxysporum, suggesting that this compound may possess similar properties due to its structural analogies .
Enzyme Inhibition
Studies have shown that derivatives of phenylacetic acid can inhibit specific enzymes involved in metabolic pathways. The potential for enzyme inhibition by this compound remains an area for further exploration, particularly regarding its effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.
Study on Antifungal Activity
A significant study investigated the antifungal properties of phenolic compounds derived from microbial sources. The results highlighted that phenolic compounds could suppress spore germination of Fusarium species, indicating that similar compounds like this compound might exhibit comparable antifungal activity .
Enzyme Interaction Studies
Another line of research focused on the interaction of adamantane derivatives with biological targets. Adamantane-based compounds have been shown to interact with dopamine receptors and other proteins, which could imply that this compound may also engage in similar interactions, warranting further investigation into its pharmacological potential.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C27H32N2O3 |
| Molecular Weight | 432.564 g/mol |
| CAS Number | 1095553-71-1 |
| IUPAC Name | Methyl 2-[[3-(4-methylphenyl)-1-adamantyl]carbamoylamino]-2-phenylacetate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
